molecular formula C20H24N2O3 B245088 N-[3-[[2-(3,4-dimethylphenoxy)acetyl]amino]phenyl]butanamide CAS No. 5842-34-2

N-[3-[[2-(3,4-dimethylphenoxy)acetyl]amino]phenyl]butanamide

Cat. No. B245088
CAS RN: 5842-34-2
M. Wt: 340.4 g/mol
InChI Key: FWWGNBOGHQEHFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-[[2-(3,4-dimethylphenoxy)acetyl]amino]phenyl]butanamide, also known as DMXAA, is a small molecule drug that has been under investigation for its potential use in cancer treatment. DMXAA was first discovered in the 1990s and has since been studied extensively for its anti-tumor properties.

Mechanism of Action

The mechanism of action of N-[3-[[2-(3,4-dimethylphenoxy)acetyl]amino]phenyl]butanamide involves the activation of the immune system and the disruption of the blood supply to tumors. N-[3-[[2-(3,4-dimethylphenoxy)acetyl]amino]phenyl]butanamide activates the immune system by inducing the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). These cytokines can stimulate the immune system to attack tumor cells. N-[3-[[2-(3,4-dimethylphenoxy)acetyl]amino]phenyl]butanamide also disrupts the blood supply to tumors by inducing the death of endothelial cells that line the blood vessels that supply the tumors.
Biochemical and Physiological Effects:
N-[3-[[2-(3,4-dimethylphenoxy)acetyl]amino]phenyl]butanamide has been shown to have several biochemical and physiological effects. N-[3-[[2-(3,4-dimethylphenoxy)acetyl]amino]phenyl]butanamide can induce the production of cytokines such as TNF-α and IFN-γ, which can stimulate the immune system. N-[3-[[2-(3,4-dimethylphenoxy)acetyl]amino]phenyl]butanamide can also induce the death of endothelial cells, which can disrupt the blood supply to tumors. N-[3-[[2-(3,4-dimethylphenoxy)acetyl]amino]phenyl]butanamide has been shown to have a short half-life in the body, which means that it is rapidly eliminated from the body.

Advantages and Limitations for Lab Experiments

N-[3-[[2-(3,4-dimethylphenoxy)acetyl]amino]phenyl]butanamide has several advantages for lab experiments. It has been shown to have potent anti-tumor effects in various animal models, which makes it a promising candidate for further investigation. N-[3-[[2-(3,4-dimethylphenoxy)acetyl]amino]phenyl]butanamide is also relatively easy to synthesize and purify, which makes it readily available for lab experiments. However, N-[3-[[2-(3,4-dimethylphenoxy)acetyl]amino]phenyl]butanamide has several limitations for lab experiments. It has a short half-life in the body, which means that it may not be effective in humans. N-[3-[[2-(3,4-dimethylphenoxy)acetyl]amino]phenyl]butanamide has also been shown to have toxic effects on the liver and kidneys, which could limit its use in humans.

Future Directions

There are several future directions for N-[3-[[2-(3,4-dimethylphenoxy)acetyl]amino]phenyl]butanamide. One direction is to investigate its potential use in combination with other anti-cancer drugs. N-[3-[[2-(3,4-dimethylphenoxy)acetyl]amino]phenyl]butanamide has been shown to have synergistic effects with other drugs such as cisplatin and paclitaxel. Another direction is to investigate its potential use in combination with radiation therapy. N-[3-[[2-(3,4-dimethylphenoxy)acetyl]amino]phenyl]butanamide has been shown to enhance the effects of radiation therapy in animal models. Another direction is to investigate its potential use in other diseases such as inflammatory bowel disease and rheumatoid arthritis. N-[3-[[2-(3,4-dimethylphenoxy)acetyl]amino]phenyl]butanamide has been shown to have anti-inflammatory effects in animal models of these diseases. Finally, further investigation is needed to determine the safety and efficacy of N-[3-[[2-(3,4-dimethylphenoxy)acetyl]amino]phenyl]butanamide in humans. Clinical trials are currently underway to investigate the use of N-[3-[[2-(3,4-dimethylphenoxy)acetyl]amino]phenyl]butanamide in cancer patients.

Synthesis Methods

The synthesis of N-[3-[[2-(3,4-dimethylphenoxy)acetyl]amino]phenyl]butanamide involves several steps. The first step involves the reaction of 3,4-dimethylphenol with acetyl chloride to form 3,4-dimethylphenyl acetate. The second step involves the reaction of 3,4-dimethylphenyl acetate with 4-aminobutyric acid to form N-[3-[[2-(3,4-dimethylphenoxy)acetyl]amino]phenyl]butanamide. The final step involves the purification of N-[3-[[2-(3,4-dimethylphenoxy)acetyl]amino]phenyl]butanamide using various techniques such as column chromatography.

Scientific Research Applications

N-[3-[[2-(3,4-dimethylphenoxy)acetyl]amino]phenyl]butanamide has been studied extensively for its anti-tumor properties. It has been shown to have potent anti-vascular effects, which means that it can disrupt the blood supply to tumors and thereby inhibit their growth. N-[3-[[2-(3,4-dimethylphenoxy)acetyl]amino]phenyl]butanamide has also been shown to activate the immune system, which can further enhance its anti-tumor effects. N-[3-[[2-(3,4-dimethylphenoxy)acetyl]amino]phenyl]butanamide has been tested in various animal models and has shown promising results in inhibiting the growth of tumors.

properties

CAS RN

5842-34-2

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

N-[3-[[2-(3,4-dimethylphenoxy)acetyl]amino]phenyl]butanamide

InChI

InChI=1S/C20H24N2O3/c1-4-6-19(23)21-16-7-5-8-17(12-16)22-20(24)13-25-18-10-9-14(2)15(3)11-18/h5,7-12H,4,6,13H2,1-3H3,(H,21,23)(H,22,24)

InChI Key

FWWGNBOGHQEHFA-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)COC2=CC(=C(C=C2)C)C

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)COC2=CC(=C(C=C2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.